molecular formula C21H22N2O4 B14005306 Methyl (S)-2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Methyl (S)-2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B14005306
M. Wt: 366.4 g/mol
InChI Key: KZJCOADLJMSZRX-IBGZPJMESA-N
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Description

(S)-Methyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyridine ring, and a tetrahydroisoquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the pyridine ring: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of the pyridine ring reacts with a halogenated intermediate.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: Lacks the cyclopropyl group.

    Ethyl 2-(cyclopropyl(4-methylpyridin-2-yl)methyl)-5-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the cyclopropyl group and the specific configuration of the compound contribute to its unique chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets or influence its reactivity in chemical reactions.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-[(S)-cyclopropyl-(4-methylpyridin-2-yl)methyl]-5-hydroxy-1-oxo-3,4-dihydroisoquinoline-7-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-12-5-7-22-17(9-12)19(13-3-4-13)23-8-6-15-16(20(23)25)10-14(11-18(15)24)21(26)27-2/h5,7,9-11,13,19,24H,3-4,6,8H2,1-2H3/t19-/m0/s1

InChI Key

KZJCOADLJMSZRX-IBGZPJMESA-N

Isomeric SMILES

CC1=CC(=NC=C1)[C@H](C2CC2)N3CCC4=C(C3=O)C=C(C=C4O)C(=O)OC

Canonical SMILES

CC1=CC(=NC=C1)C(C2CC2)N3CCC4=C(C3=O)C=C(C=C4O)C(=O)OC

Origin of Product

United States

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